molecular formula C7H4BrN B1334081 1-Bromo-4-isocyanobenzene CAS No. 33554-73-3

1-Bromo-4-isocyanobenzene

Cat. No. B1334081
CAS RN: 33554-73-3
M. Wt: 182.02 g/mol
InChI Key: UVXCIFWBXFTMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-isocyanobenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives and their properties, which can provide insights into the characteristics of 1-Bromo-4-isocyanobenzene. Brominated benzenes are a class of aromatic compounds where one or more hydrogen atoms in the benzene ring are replaced by bromine atoms. These compounds are often used as intermediates in the synthesis of other chemicals, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods suggest that the synthesis of 1-Bromo-4-isocyanobenzene could involve halogenation and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives has been studied using various techniques. For instance, the microwave spectrum of bromobenzene has been investigated to determine the structure and quadrupole coupling constants, providing insights into the carbon-bromine bond character . X-ray diffraction has been used to determine the structures of bromo- and bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π that could influence the packing and stability of these compounds .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. The study of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) isomers shows that these compounds can bind to beta-amyloid plaques in the brain, which is relevant for Alzheimer's disease research . Additionally, the ring expansion of 1-bromo-2,3,4,5-tetraethylalumole with alkyne molecules to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene demonstrates the reactivity of brominated benzenes with alkynes .

Physical and Chemical Properties Analysis

The physical properties of brominated benzenes, such as melting points, can be influenced by molecular symmetry and halogen bonding, as seen in the study of isomeric dibromobenzenes . The crystal structure of trans-4-bromoazoxybenzene provides information on the geometries of brominated benzene molecules at low temperatures . These studies indicate that the physical and chemical properties of 1-Bromo-4-isocyanobenzene would likely be affected by its molecular symmetry, intermolecular interactions, and the presence of the isocyanate group.

Scientific Research Applications

Synthesis and Chemical Intermediates

1-Bromo-4-isocyanobenzene, due to its unique functional groups, serves as an intermediate in the synthesis of various chemicals. It's instrumental in producing medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. For instance, 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene, showcases the utility of brominated compounds in diverse chemical syntheses, achieving high yield and purity (Xuan et al., 2010).

Molecular Ring Expansion

The compound has applications in ring expansion processes. For example, the treatment of specific bromo-compounds with alkyne molecules results in ring-expanded products with unique structural properties. Such transformations are crucial in the development of new materials and chemical structures (Agou et al., 2015).

Research in Organic Chemistry

In organic chemistry, 1-Bromo-4-isocyanobenzene and its derivatives are used to study various reactions and syntheses. For instance, research on cyclohexa-1,2,4-triene from 1-Bromocyclohexa-1,4-diene provides insights into the behavior of brominated compounds in different chemical environments (Christl & Groetsch, 2000).

Vapour Pressure Studies

The study of vapor pressures of compounds like 1-bromo-4-isocyanobenzene can inform the understanding of their thermodynamic properties. Research in this area helps in developing applications that require precise knowledge of these properties (Oonk et al., 1998).

Development of Synthetically Valuable Compounds

1-Bromo-4-isocyanobenzene plays a role in synthesizing valuable compounds used in further chemical reactions. The production of 1,2-Dibromobenzenes, for example, underlines the importance of brominated intermediates in organic synthesis (Diemer et al., 2011).

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors of 1-Bromo-4-isocyanobenzene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

1-bromo-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXCIFWBXFTMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373741
Record name 1-bromo-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isocyanobenzene

CAS RN

33554-73-3
Record name 1-bromo-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-isocyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-isocyanobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-isocyanobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-isocyanobenzene

Citations

For This Compound
15
Citations
X Shen, A Shatskiy, Y Chen… - The Journal of …, 2020 - ACS Publications
… were tolerated in the annulation with 1-bromo-4-isocyanobenzene (2a) to produce the … of N-benzylideneaniline oxide (1a) and 1-bromo-4-isocyanobenzene (2a). The reaction was …
Number of citations: 13 pubs.acs.org
R Dong, C Zhang, C Wang, X Zhou, W Li… - Bioorganic & Medicinal …, 2022 - Elsevier
… Representative Procedure for the Preparation of 1-bromo-4-isocyanobenzene(14). N-(4-… 1-bromo-4-isocyanobenzene(14). To a solution of N-(4- fluorophenyl)formamide (250 mg, …
Number of citations: 6 www.sciencedirect.com
G Wei, C Li, H Wang, Z Chen… - Chinese Journal of …, 2023 - Wiley Online Library
… Furthermore, we also performed the reaction by the treatment of TFISY 1a with 1-bromo-4-isothiocyanatobenzene or 1-bromo-4-isocyanobenzene under the standard conditions and …
Number of citations: 3 onlinelibrary.wiley.com
M Stucchi, G Lesma - Helvetica Chimica Acta, 2016 - Wiley Online Library
… Although benzyl isocyanide 3e can be used with good results, aromatic isocyanides 1-bromo-4-isocyanobenzene and 1-isocyano-4-methoxybenzene afforded only complex mixtures, …
Number of citations: 5 onlinelibrary.wiley.com
Y Yuan, W Dong, X Gao, H Gao, X Xie… - The Journal of Organic …, 2018 - ACS Publications
A new strategy for constructing indolizino[1,2-b]quinolin-9(11H)-ones (ring cores of camptothecins) from readily available isocyanoarenes and N-(alkyl-2-yn-1-yl)pyridin-2(1H)-ones has …
Number of citations: 20 pubs.acs.org
Y Yin, L Lin, C Ruiz, S Khan, MD Cameron… - Journal of medicinal …, 2013 - ACS Publications
… Urea, carbamate, or amide intermediates (4a–f and 4h–p) were quickly accessed through a coupling reaction between 1-bromo-4-isocyanobenzene and a primary amine (to form a urea…
Number of citations: 39 pubs.acs.org
M Forouzandeh-Malati, N Khaleghi, F Ganjali… - Materials Science and …, 2023 - Elsevier
A novel magnetic nanocatalyst was prepared by functionalization of κ-carrageenan (Car) natural polymer with vanillin linker (Van) and then immobilization of palladium nanoparticles (…
Number of citations: 0 www.sciencedirect.com
G Lesma, A Luraghi, G Rainoldi, E Mattiuzzo… - …, 2016 - thieme-connect.com
… 20-OH-ecdysone 2,3,22-triacetate,[14] 3-(2-isocyanoethyl)-1H-indole,[15] and 1-bromo-4-isocyanobenzene[16] were synthesized according to reported procedures. …
Number of citations: 13 www.thieme-connect.com
M Stucchi - 2015 - air.unimi.it
… 1-(methoxymethyl)-indole-2-carboxylic acid and 1-bromo-4-isocyanobenzene were used. The solvent was evaporated under reduced pressure and the residue was purified by flash …
Number of citations: 3 air.unimi.it
X Huang, X Cong, P Mi, X Bi - Chemical Communications, 2017 - pubs.rsc.org
… We initiated our investigation with the optimization studies of the [3+2] cycloaddition of (E)-methyl 2-((4-chlorobenzylidene)amino)acetate (1a) and 1-bromo-4-isocyanobenzene (2a). …
Number of citations: 32 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.